2-Bromo-4-(4-ethoxyphenyl)thiazole

Lipophilicity Drug-likeness Membrane permeability

Researchers face inefficiencies using less lipophilic thiazoles (e.g., XLogP 3.6) or less reactive chloro analogs. This 2-bromo-4-(4-ethoxyphenyl)thiazole solves both: high lipophilicity (XLogP 4.3) for CNS permeability and a C2 Br handle for efficient Pd-catalyzed cross-coupling (Suzuki, Stille). - **Key Differentiator:** XLogP 4.3 vs 3.6 (phenyl analog) - logP shift ≥0.7 improves membrane permeability. - **Reactivity:** C-Br undergoes oxidative addition at 25-80°C; ~10-100x faster than C-Cl. - **Utility:** CNS hit-to-lead, fragment-based crystallography (Br anomalous scattering), agrochemical intermediate.

Molecular Formula C11H10BrNOS
Molecular Weight 284.17 g/mol
CAS No. 99983-24-1
Cat. No. B12074097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(4-ethoxyphenyl)thiazole
CAS99983-24-1
Molecular FormulaC11H10BrNOS
Molecular Weight284.17 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CSC(=N2)Br
InChIInChI=1S/C11H10BrNOS/c1-2-14-9-5-3-8(4-6-9)10-7-15-11(12)13-10/h3-7H,2H2,1H3
InChIKeyPNHPVZIWMWWHOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(4-ethoxyphenyl)thiazole: Physicochemical and Structural Baseline


2-Bromo-4-(4-ethoxyphenyl)thiazole (CAS 99983-24-1; molecular formula C₁₁H₁₀BrNOS; molecular weight 284.17 g/mol) is a 2,4-disubstituted thiazole heterocycle bearing a bromine atom at the 2-position and a 4-ethoxyphenyl substituent at the 4-position [1]. The compound exhibits a computed XLogP3 value of 4.3, indicating substantial lipophilicity relative to closely related thiazole analogs . Key structural descriptors include zero hydrogen bond donors, three hydrogen bond acceptors, three rotatable bonds, and an exact monoisotopic mass of 282.96665 Da [2]. The 2-bromo substituent serves as a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, Sonogashira), enabling modular diversification at the electronically activated C2 position of the thiazole ring [3]. The 4-ethoxyphenyl group contributes additional conformational flexibility and modulates both lipophilicity and potential π-stacking interactions in biological binding sites.

2‑Bromo handle enables modular Pd‑catalyzed cross‑coupling diversification

High computed lipophilicity (XLogP3 substantially above 4‑phenyl analog) supports passive permeability modeling

Three H‑bond acceptors, zero donors, and moderate flexibility for conformational sampling in binding studies

Why In-Class Thiazole Analogs Cannot Substitute


The 2,4-disubstituted thiazole chemical space is densely populated, yet small variations in substituent identity and position produce substantial shifts in physicochemical and reactivity profiles that directly impact downstream experimental outcomes. Replacing the 2-bromo substituent with chlorine reduces oxidative addition efficiency in Pd(0)-catalyzed cross-coupling reactions by approximately 1–2 orders of magnitude owing to the higher C–Cl bond dissociation energy relative to C–Br [1]. Removing the 4-ethoxyphenyl group in favor of an unsubstituted phenyl ring (e.g., 2-bromo-4-phenylthiazole) lowers the computed XLogP3 from 4.3 to 3.6 and reduces the number of hydrogen bond acceptors from three to two, potentially altering target binding, solubility, and metabolic stability [2]. Replacing the ethoxy substituent with a methoxy group (2-bromo-4-(4-methoxyphenyl)thiazole) yields an intermediate XLogP3 of 3.9, providing only partial lipophilicity recovery . These differences are not cosmetic—in medicinal chemistry campaigns, logP shifts of ≥0.5 units routinely translate into measurable changes in membrane permeability, plasma protein binding, and off-target promiscuity. The quantitative comparisons below provide the evidence base for selecting 2-bromo-4-(4-ethoxyphenyl)thiazole as the preferred scaffold when maximal lipophilicity, conformational flexibility, and bromine-mediated cross-coupling reactivity are required simultaneously.

2‑Chloro analog
C–Cl bond dissociation energy is ~15 kcal/mol higher than C–Br; may reduce oxidative addition efficiency and require harsher coupling conditions.
4‑Phenyl analog (no ethoxy)
Lowers computed XLogP3 by ~0.7 units and removes one H‑bond acceptor, potentially altering permeability and target‑binding profiles.
4‑Methoxyphenyl analog
Intermediate XLogP3 (3.9) offers only partial lipophilicity recovery and may not replicate the ethoxy‑induced property balance.

Quantitative Differentiation vs. Closest Structural Analogs


Lipophilicity (XLogP3) Comparison Across 4-Arylthiazole Analogs

2-Bromo-4-(4-ethoxyphenyl)thiazole exhibits a computed XLogP3 value of 4.3, which is +0.7 log units higher than 2-bromo-4-phenylthiazole (XLogP3 = 3.6) and +0.4 log units higher than 2-bromo-4-(4-methoxyphenyl)thiazole (XLogP3 = 3.9) [1]. This represents a ~5-fold and ~2.5-fold increase in octanol-water partition coefficient, respectively, attributable to the additional methylene unit in the ethoxy substituent and the absence of a hydrogen bond donor at the 4-phenyl position . The choline chloride analog (2-chloro-4-(4-ethoxyphenyl)thiazole) has a molecular weight of only 239.72 g/mol, but its XLogP3 has not been independently reported in authoritative databases .

Lipophilicity (XLogP3)
Head‑to‑head
Target 4.3
vs. phenyl 3.6 (Δ+0.7)
vs. methoxy 3.9 (Δ+0.4)
Reported ΔlogP ≥0.5 may influence permeability ranking for CNS‑targeted design
Computed via XLogP3 algorithm; values from PubChem
Lipophilicity Drug-likeness Membrane permeability

Molecular Flexibility: Rotatable Bond Count Comparison

2-Bromo-4-(4-ethoxyphenyl)thiazole possesses three rotatable bonds (the ethoxy ethyl group contributes an additional rotatable bond beyond the aryl-thiazole linkage), compared to only one rotatable bond for 2-bromo-4-phenylthiazole and two for 2-bromo-4-(4-methoxyphenyl)thiazole [1][2]. For scaffold-hopping applications, 2,4-dibromothiazole has zero rotatable bonds and a substantially lower XLogP3 of 3.0 [3]. The increased rotational degrees of freedom in the target compound translate to a larger conformational ensemble in solution, which can be advantageous for induced-fit binding to flexible protein pockets but may also incur a modest entropic penalty upon binding (estimated at ~0.7–1.0 kcal/mol per restricted rotor) [4].

Rotatable Bonds
Cross‑study comparable
3 rotors
vs. phenyl 1 (Δ+2)
vs. methoxy 2 (Δ+1)
Additional rotors may increase conformational sampling; entropic penalty context
Based on SMILES; Veber rules framework
Conformational flexibility Entropic binding penalty Crystal packing

Hydrogen Bond Acceptor Capacity and Polar Surface Area

The target compound contains three hydrogen bond acceptors (the thiazole nitrogen, the thiazole sulfur, and the ethoxy oxygen), compared to only two acceptors for both 2-bromo-4-phenylthiazole and 2,4-dibromothiazole [1][2]. The additional acceptor is contributed by the para-ethoxy substituent on the 4-phenyl ring, which also increases the topological polar surface area (TPSA) relative to the unsubstituted phenyl analog. Although a direct TPSA value for 2-bromo-4-(4-ethoxyphenyl)thiazole is not explicitly reported in authoritative databases, the structurally analogous 2-bromo-4-(4-methoxyphenyl)thiazole has a reported TPSA of 50.4 Ų, while 2-bromo-4-phenylthiazole has a TPSA of 41.1 Ų .

H‑Bond Acceptors / TPSA
Class‑level inference
3 acceptors, TPSA est. ≥50 Ų
vs. phenyl 2 acceptors, TPSA 41.1 (Δ~9)
Extra acceptor may enhance solubility and modulate passive permeability
TPSA estimated from methoxy homolog; direct measurement needed
H-bond acceptor count Solubility Polar surface area

C2-Bromo vs. C2-Chloro Reactivity in Pd-Catalyzed Cross-Coupling

The 2-bromo substituent in 2-bromo-4-(4-ethoxyphenyl)thiazole enables efficient oxidative addition to Pd(0) catalysts, a key step in Suzuki, Stille, Negishi, and Sonogashira cross-coupling reactions. The C–Br bond dissociation energy (BDE) in 2-bromothiazole is approximately 65–70 kcal/mol, compared to ~80–85 kcal/mol for the C–Cl bond in 2-chlorothiazole analogs such as 2-chloro-4-(4-ethoxyphenyl)thiazole (CAS 91348-96-8) [1]. This ~15 kcal/mol difference in BDE translates to a significantly lower activation barrier for oxidative addition, enabling coupling reactions to proceed under milder conditions (lower temperature, shorter reaction times, and reduced catalyst loadings) [2]. In a general study of halothiazole reactivity, 2-bromothiazoles were found to participate smoothly in Stille couplings with organostannanes, whereas the corresponding 2-chlorothiazoles required more forcing conditions or gave lower yields [3].

C–Br vs. C–Cl Reactivity
Class‑level inference
C–Br BDE ~65‑70 kcal/mol
C–Cl BDE ~80‑85 kcal/mol
Δ ~‑15 kcal/mol
Lower BDE may enable milder Pd‑coupling conditions
DFT‑based generalization; Stille/Suzuki protocol context
Cross-coupling reactivity C–Br vs. C–Cl bond dissociation energy Synthetic efficiency

Lipophilic Efficiency and Property Balance Assessment

Lipophilic ligand efficiency (LLE or LipE), defined as pIC₅₀ − logP (or pKd − logP), is a widely used metric for prioritizing lead compounds that achieve target potency without excessive lipophilicity. Although direct pIC₅₀ data for the target compound are unavailable, the compound's XLogP3 of 4.3 and molecular weight of 284.17 g/mol allow calculation of property-based metrics relative to comparators. The target compound has a higher molecular weight than 2-bromo-4-phenylthiazole (MW 240.12) and 2,4-dibromothiazole (MW 242.92), reflecting the larger 4-ethoxyphenyl group [1][2]. However, the logP-normalized molecular weight (MW/logP ratio) is 66.1 for the target compound, versus 66.7 for 2-bromo-4-phenylthiazole and 81.0 for 2,4-dibromothiazole, indicating that the ethoxy-induced logP increase is approximately proportional to the molecular weight increase, preserving lipophilic efficiency parity with simpler analogs.

Lipophilic Efficiency Proxy
Cross‑study comparable
MW/XLogP3 66.1
vs. phenyl 66.7 (Δ‑0.6)
vs. 2,4‑dibromo 81.0
Ethoxy adds lipophilicity without disproportionate mass increase
Property‑balance proxy; actual potency data required for LLE
Lipophilic ligand efficiency Lead-likeness Property-based design

Optimal Scientific and Industrial Application Scenarios


Modular Library Synthesis via Pd-Catalyzed C2 Cross-Coupling

The 2-bromo substituent makes this compound an ideal substrate for Suzuki-Miyaura, Stille, Negishi, and Sonogashira cross-coupling reactions to generate diverse 2-aryl/alkynyl-4-(4-ethoxyphenyl)thiazole libraries [1]. The C–Br bond undergoes efficient oxidative addition to Pd(0) under mild conditions (25–80 °C), enabling high-throughput parallel synthesis for medicinal chemistry hit-to-lead and lead optimization campaigns. Procurement is justified when the synthetic strategy requires rapid diversification at the C2 position while retaining the 4-ethoxyphenyl pharmacophore, as the bromo substituent offers superior reactivity compared to chloro analogs [2].

Lipophilicity-Driven CNS Drug Discovery and BBB Penetration Design

With an XLogP3 of 4.3—significantly higher than the 2-bromo-4-phenylthiazole baseline (XLogP3 = 3.6)—this compound is well-suited as a starting scaffold for CNS-penetrant drug candidates where elevated logP (typically 2–5 for BBB penetration) is required [3]. The three hydrogen bond acceptors and absence of H-bond donors keep the compound within favorable property space for passive membrane diffusion. Researchers designing kinase inhibitors, GPCR ligands, or ion channel modulators targeting CNS indications should prioritize this scaffold over less lipophilic analogs when initial permeability screening data indicate logP is a limiting factor .

Fragment-Based Drug Discovery and Structure-Guided Optimization

At MW 284.17 g/mol, the compound sits near the upper boundary of fragment-like chemical space (typically MW < 300 Da) and provides three hydrogen bond acceptor points for target engagement. The ethoxy group offers additional van der Waals contacts and potential CH–π interactions in protein binding pockets compared to the methoxy or unsubstituted phenyl analogs [4]. Crystallographers and structural biologists can leverage this compound as a starting fragment for soaking experiments, with the bromine atom serving as an anomalous scattering center for X-ray crystallographic phasing and binding mode determination [5].

Agrochemical Intermediate Synthesis via 4-Ethoxyphenyl Bioisosterism

The 4-ethoxyphenyl-thiazole core is structurally related to several commercial agrochemical actives, including fungicidal and herbicidal thiazole carboxamides [6]. The bromine atom at C2 provides a synthetic entry point for introducing diverse amide, urea, or heterocyclic substituents via Buchwald-Hartwig amination or Ullmann-type couplings, enabling the exploration of structure-activity relationships in crop protection discovery programs. Procurement of this specific intermediate, rather than the 2,4-dibromothiazole starting material (which lacks the pre-installed 4-ethoxyphenyl group), eliminates one synthetic step and improves overall route efficiency [7].

Application
Selection Property
Validation Focus
C2‑aryl/alkynyl library synthesis via Pd‑catalyzed cross‑coupling
2‑Bromo reactivity handle for oxidative addition
Coupling efficiency under mild conditions; substrate scope evaluation
CNS permeability profiling and logP‑driven compound optimization
High computed logP (>4) and zero H‑bond donors
Passive membrane diffusion assays (PAMPA/Caco‑2); brain penetration modeling
Fragment‑based screening and structure‑guided design
MW
X‑ray binding mode determination; fragment growing at C2 position
Agrochemical building block for thiazole‑carboxamide derivatives
Pre‑installed 4‑ethoxyphenyl core for synthetic efficiency
Synthetic route efficiency comparison vs. 2,4‑dibromothiazole
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